3',4'-Dichloropropiophenone

Description

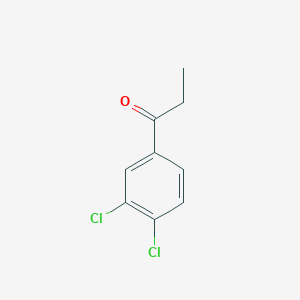

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDMSJKLIQBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297686 | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-42-9 | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 3 ,4 Dichloropropiophenone

Advanced Synthesis Strategies Utilizing 3',4'-Dichloropropiophenone

The strategic placement of the chloro and ketone functional groups makes this compound a valuable building block in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and natural product analogs. smolecule.com

As a versatile intermediate, this compound serves as a precursor in numerous synthetic routes. The reactive carbonyl group and the activated aromatic ring allow for a variety of chemical transformations. smolecule.com It is a key starting material for producing antidepressant aryl-alkyl-piperidine derivatives and is used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol. cymitquimica.comsigmaaldrich.com

One of the most significant applications is its use in intramolecular Friedel-Crafts reactions. For example, it undergoes catalytic cyclization to form 5-chloroindanone, an important intermediate in the synthesis of pesticides. patsnap.compatsnap.comvulcanchem.com This process highlights the compound's utility in constructing fused ring systems.

Table 1: Examples of Compounds Synthesized from this compound

| Product Compound | Reaction Type | Application/Field |

| 5-Chloroindanone | Intramolecular Friedel-Crafts Cyclization | Agrochemical Intermediate patsnap.compatsnap.comvulcanchem.com |

| (S)-3-chloro-1-(4-chlorophenyl)-1-propanol | Reduction | Chemical Synthesis sigmaaldrich.com |

| Aryl-alkyl-piperidine derivatives | Multi-step synthesis | Pharmaceutical Intermediate cymitquimica.com |

| Schiff Bases | Condensation Reaction | Potential Antibacterials smolecule.com |

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate libraries of structurally diverse small molecules from a common starting material. mdpi.comfrontiersin.org The goal is to explore vast regions of chemical space to identify novel bioactive compounds. nih.govfrontiersin.org While often beginning with flexible building blocks, a compound like this compound can serve as a valuable scaffold for DOS, enabling the creation of various classes of natural product analogs through divergent reaction pathways. mdpi.comresearchgate.net

The structure of this compound is well-suited for the synthesis of several classes of flavonoids and related heterocyclic compounds, which are known for their broad range of biological activities. mdpi.com

Chalcones: These are open-chain flavonoids and biosynthetic precursors to other flavonoids. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. cardiff.ac.ukcore.ac.uk this compound can readily serve as the acetophenone component in this reaction to produce a variety of dichlorinated chalcone (B49325) analogs. These chalcones are themselves of interest and can be used to synthesize other heterocyclic systems. core.ac.ukacs.org

Aurones: A subclass of flavonoids, aurones can be synthesized from chalcones. A common method involves the oxidative cyclization of a chalcone, often following an epoxidation step, to form the characteristic five-membered heterocyclic ring of the aurone (B1235358) scaffold. acs.org

Flavones: Flavones are a major class of flavonoids that can be synthesized from chalcone precursors. koreascience.kr The chalcone derived from this compound can undergo oxidative cyclization, often using iodine in a solvent like DMSO, to form the flavone (B191248) ring system. koreascience.kr Another prominent route is the Baker-Venkataraman rearrangement, which converts an o-hydroxyacetophenone derivative into a 1,3-diketone that subsequently cyclizes to the flavone. uclan.ac.ukias.ac.in

Coumarins: These are benzopyrone derivatives found in many plants. While their synthesis often starts from phenols (e.g., Pechmann or Perkin reactions), pathways can be devised from acetophenones. organic-chemistry.org For instance, a multi-step sequence could modify the propiophenone (B1677668) structure to generate a suitable precursor for cyclization into a coumarin (B35378) ring.

Azocanes: Azocanes are eight-membered nitrogen-containing heterocyclic compounds. The synthesis of highly functionalized azocanes has been reported via the reaction of an acetophenone enolate with a derivative of cinnamic acid. mdpi.com Although the documented examples use different acetophenones, this pathway demonstrates the potential for using the enolate of this compound in similar Michael addition-cyclization strategies to generate novel dichlorinated azocane (B75157) analogs as part of a DOS approach. mdpi.com

Role in Diversity-Oriented Synthesis (DOS) of Natural Product Analogs

Substitution Patterns for Lead Compound Development

The dichlorinated propiophenone structure serves as a scaffold that can be modified to develop lead compounds in medicinal chemistry. The substitution pattern on the phenyl ring is a key determinant of the molecule's interaction with biological targets. Variations in the substitution patterns of the acetophenone moiety are explored to create analogues with desired pharmacological profiles. mdpi.com The development of 2-aryl-4-quinolones, for instance, has been a focus, with hydroxylation and/or methoxylation at the 5 and 7 positions being common modifications. mdpi.com The structural similarities between flavones and 2-aryl-4-quinolones suggest that the latter could be investigated for similar therapeutic applications, such as anticancer agents. mdpi.com

In the context of developing new drug candidates, understanding the influence of different substituents on the propiophenone backbone is crucial. For example, in the development of hallucinogenic phenethylamine (B48288) derivatives, various analogues with different ring-methoxylated α-methylphenethylamine structures have been studied to understand their structure-activity relationships. scispace.com The introduction of different functional groups can significantly alter the compound's potency and selectivity for specific receptors. scispace.com

Preparation of Specific Derivatives

2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride

The synthesis of 2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride is a notable derivatization of the parent compound. lgcstandards.com This derivative is an intermediate in the synthesis of other compounds, including pharmaceuticals. veeprho.com For instance, it is a known impurity of Bupropion, referred to as Bupropion Impurity 12 HCl. lgcstandards.com The preparation can involve the reaction of 2-bromo-3',4'-dichloropropiophenone with an appropriate amine. googleapis.com

A general method for preparing similar compounds involves the reaction of a bromo-substituted propiophenone with a piperidine (B6355638) derivative in the presence of a base like sodium carbonate. googleapis.com The resulting product can then be reduced, for example with potassium borohydride, to yield the corresponding alcohol. googleapis.com This highlights a pathway to a variety of substituted propanolamines starting from dichlorinated propiophenones.

Potential for other halogenated propiophenone derivatives

The reactivity of this compound allows for the synthesis of a range of other halogenated propiophenone derivatives. The presence of the carbonyl group and the chlorine atoms on the aromatic ring provides multiple sites for chemical modification. smolecule.com For instance, α-chlorination of the propanoyl side chain can be achieved. smolecule.com Furthermore, the chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution, enabling the introduction of various functional groups. smolecule.com

Research has explored the synthesis of various halogenated propiophenones and their subsequent transformations. For example, a photochemical approach has been developed for the synthesis of 2-(halogenated aryl) propanoic acids from halogenated α-chloropropiophenones. heteroletters.org This method involves the photochemical transformation of the α-chloropropiophenone in the presence of an acid scavenger. heteroletters.org The study of halogenated acetophenone and propiophenone azines has also been reported, revealing interesting physical and chemical properties. cdnsciencepub.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 6582-42-9 | C9H8Cl2O | 203.07 |

| 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride | Not Available | C13H18Cl3NO | 309.05 |

| 3',5'-Dichloro-3-phenylpropiophenone | 898788-81-3 | C15H12Cl2O | 279.16 |

Mechanistic Studies of Reactions Involving this compound

Reaction Kinetics and Thermodynamics

The reaction kinetics of processes involving this compound are influenced by its chemical structure. The weak reactivity of this compound in certain reactions, such as Friedel-Crafts alkylation, necessitates harsh reaction conditions, including high temperatures and an excess of catalyst. patsnap.com This can lead to side reactions like coking and carbonization, which can affect product purity and yield. patsnap.com

Studies on the demethylation of substituted 2'-methoxyacetophenones have provided insights into the steric and electronic factors that govern reaction rates. oup.com The presence of substituents on the aromatic ring can significantly impact the activation energy and entropy of the reaction. For example, a neighboring alkoxyl group can accelerate the cleavage of a methoxyl group adjacent to the carbonyl group. oup.com The rate of disappearance of dichlorophenols in aquatic environments has been shown to follow first-order kinetics, with degradation occurring within the biofilm covering the streambed. nih.gov The rate-controlling step in this process is suggested to be the diffusion of the chlorophenols across the water-biofilm interface. nih.gov

Stereochemical Considerations and Dihedral Angles

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, particularly in the synthesis of chiral molecules. In photochemical reactions of dihydroisoquinolinium salts, the stereochemistry of the photocyclization is influenced by the configurational preferences at the newly formed chiral center relative to any pre-existing chiral centers. clockss.org

The three-dimensional structure of molecules, including dihedral angles, plays a significant role in their reactivity and physical properties. In highly halogenated ketazines, the planarity of the azine group can be distorted. For example, X-ray analysis of tetrachloropropiophenone azine revealed a nonplanar arrangement at the azine atoms, with a notable N-N torsion angle. cdnsciencepub.com This non-planarity can affect the electronic conjugation and, consequently, the spectroscopic properties of the molecule. cdnsciencepub.com The study of dihedral angles between different substituted phenyl groups can provide valuable information about the steric and electronic interactions within a molecule. researchgate.net

Catalysis in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent conversion into other valuable compounds. The choice of catalyst is crucial for reaction efficiency, selectivity, and yield.

Friedel-Crafts Reaction Catalysts

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propionyl chloride. This reaction necessitates the use of a Lewis acid catalyst to activate the acylating agent.

Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation. smolecule.compatsnap.com It functions by coordinating with the propionyl chloride, which generates a highly reactive acylium ion, facilitating the electrophilic aromatic substitution onto the dichlorobenzene ring. smolecule.com For the reaction to proceed to completion, a stoichiometric amount of AlCl₃, typically around 1.2 equivalents, is often required. smolecule.com Temperature control is a critical parameter in this process, with reactions generally maintained between 10–25°C to minimize the formation of side products. smolecule.com In some process improvements for synthesizing subsequent products like 5-chloroindanone, the acylation is carried out by mixing chlorobenzene (B131634) with anhydrous aluminum trichloride (B1173362) and then adding 3-chloropropionyl chloride. patsnap.com

Other Lewis acids such as hydrofluoric acid (HF) in combination with boron trifluoride (BF₃) have also been utilized, particularly in the preparation of intermediates for indanone synthesis. google.com Additionally, solid acid catalysts can be employed, though this often requires higher reaction temperatures, ranging from 200 to 425°C. google.com

| Catalyst System | Reactants | Key Conditions | Reference |

| Aluminum chloride (AlCl₃) | 1,2-Dichlorobenzene, Propionyl chloride | 10–25°C, Stoichiometric catalyst | smolecule.com |

| Anhydrous AlCl₃ | Chlorobenzene, 3-Chloropropionyl chloride | 25-45°C, then 70-80°C | patsnap.com |

| Hydrofluoric acid (HF) / Boron trifluoride (BF₃) | Benzene derivative, Acylating agent | - | google.com |

| Solid Acid Catalyst | Benzene derivative, Acylating agent | 200–425°C | google.com |

Base-Catalyzed Condensations (e.g., Claisen-Schmidt) for Analogues

The carbonyl group in this compound and its derivatives allows for participation in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org

While direct examples involving this compound are not prevalent in the provided search results, the Claisen-Schmidt condensation is a well-established method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. farmaciajournal.com This reaction is typically catalyzed by bases like sodium hydroxide (B78521) (NaOH) . wikipedia.orgjchr.org The base facilitates the deprotonation of the ketone at the α-carbon, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. farmaciajournal.com This methodology is broadly applicable for creating a wide array of chalcone derivatives from various substituted acetophenones and benzaldehydes. farmaciajournal.comjchr.org

| Reaction Type | General Reactants | Catalyst | Key Feature | Reference |

| Claisen-Schmidt Condensation | Ketone (with α-hydrogen), Aromatic Aldehyde (no α-hydrogen) | Sodium Hydroxide (NaOH) | Forms a new carbon-carbon bond leading to chalcone structures. | wikipedia.orgfarmaciajournal.comjchr.org |

Palladium-Catalyzed Reactions for Related Structures

Palladium catalysts are instrumental in a variety of modern organic reactions, particularly in forming carbon-carbon and carbon-nitrogen bonds. acs.orgmdpi.com While direct palladium-catalyzed reactions on the this compound molecule itself are not detailed, this class of catalysis is crucial for synthesizing related structures and derivatives.

For instance, palladium-catalyzed cross-coupling reactions are widely used to create anilines and their derivatives, which can involve substrates with chloro-substituents on the aromatic ring. acs.org The versatility of these methods allows for the introduction of various nitrogen-containing groups. acs.org Palladium on carbon (Pd/C) is a heterogeneous catalyst that has shown excellent activity in numerous organic transformations, including hydrogenation and cross-coupling reactions. mdpi.com Palladium(II)-catalyzed addition reactions to unsaturated functional groups like nitriles are also a known synthetic route. diva-portal.org These reactions can proceed via the 1,2-carbopalladation of a nitrile following the oxidative addition of an aryl-halide to a palladium(0) species. diva-portal.org

Analytical Techniques in Synthetic Characterization

The confirmation of the structure and purity of this compound and its derivatives relies on a suite of analytical techniques. Spectroscopic and chromatographic methods are indispensable in this regard.

Spectroscopic Confirmation (NMR, IR, MS, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure of a compound. kashanu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule. researchgate.net For derivatives of dichlorinated phenyl compounds, NMR helps to confirm the substitution pattern on the aromatic ring and the structure of the side chains. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. jchr.org For this compound, a characteristic absorption band for the carbonyl group (C=O) would be expected. jchr.org In related chalcone structures, a strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl group. jchr.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org For compounds with aromatic rings and carbonyl groups, characteristic absorption maxima can be observed. jchr.orgrsc.org For example, some chalcone derivatives exhibit maximum absorbance at wavelengths such as 212 nm and 348 nm in methanol. jchr.org

| Technique | Information Obtained | Reference |

| NMR Spectroscopy | Carbon-hydrogen framework, molecular connectivity | researchgate.netnih.gov |

| IR Spectroscopy | Presence of functional groups (e.g., C=O) | jchr.org |

| Mass Spectrometry | Molecular weight and elemental composition | researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | jchr.orgrsc.org |

Chromatographic Purification Methods

Chromatography is essential for the separation and purification of the desired product from a reaction mixture. rsc.org

Flash chromatography on silica (B1680970) gel is a commonly used technique for purifying organic compounds. rsc.org The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and cyclohexane, is optimized to achieve effective separation of the target compound from impurities. rsc.org For the purification of derivatives of this compound, similar chromatographic methods are employed. rsc.org

Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. jchr.org

X-ray Diffraction and Computational Analysis for Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding a compound's physical properties and chemical reactivity. For this compound, structural elucidation is achieved through a combination of experimental techniques like X-ray diffraction and theoretical approaches such as computational analysis.

X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the molecular and crystal structure of a solid-state compound. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonds and π–π stacking, which govern the material's macroscopic properties.

While a dedicated single-crystal XRD study for this compound itself is not prominently available in peer-reviewed literature, analysis of closely related structures provides valuable insight. For example, the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, which contains the same 3,4-dichlorophenyl group, has been resolved. researchgate.net In this derivative, the 3,4-dichlorophenyl ring is largely planar, and its orientation relative to the rest of the molecule is defined by specific dihedral angles. researchgate.net The crystal packing in this related compound is stabilized by weak C–H⋯π interactions and aromatic π–π stacking, with a centroid–centroid separation of 3.707 Å. researchgate.net Such interactions would also be expected to play a role in the crystal lattice of this compound.

An exemplary data set from an XRD analysis on a related compound containing the 1-(3,4-dichlorophenyl) moiety is shown below to illustrate the type of information obtained.

Table 1: Example Crystallographic Data for a Derivative, (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one Note: This data is for a related compound and serves to illustrate the parameters obtained from an X-ray diffraction study.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ |

| Molecular Weight | 377.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.316(3) Åb = 11.219(3) Åc = 12.569(3) Åβ = 107.03(3)° |

| Volume (V) | 1665.87 (18) ų |

| Calculated Density (Dx) | 1.440 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data sourced from a study on a related pyrazolone (B3327878) derivative. researchgate.net |

Computational Analysis

In the absence of experimental crystal data, computational chemistry provides a powerful tool for predicting molecular structure and properties. researchgate.net Methods such as Density Functional Theory (DFT) are employed to calculate the molecule's ground-state geometry by finding the lowest energy conformation. sci-hub.se These calculations yield optimized bond lengths, angles, and dihedral angles, offering a detailed view of the molecule's three-dimensional shape. mdpi.comchemrxiv.org

For this compound, computational models predict a structure where the dichlorophenyl ring is planar. The key conformational feature is the rotation of the propanoyl group relative to this aromatic ring. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group (C=O) is crucial in determining the extent of electronic conjugation and steric hindrance. Computational analyses also allow for the prediction of physicochemical properties.

Table 2: Predicted Molecular Properties and Geometry for this compound Note: Geometric parameters are based on computational models and standard bond lengths. Physicochemical properties are computationally predicted values.

| Parameter | Type | Predicted Value |

| Physicochemical Properties | ||

| Molecular Formula | - | C₉H₈Cl₂O |

| Molecular Weight | - | 203.06 g/mol nih.gov |

| Topological Polar Surface Area (TPSA) | Property | 17.07 Ų ambeed.com |

| logP (Consensus) | Property | ~3.5 ambeed.com |

| Selected Geometric Parameters | ||

| C=O Bond Length | Bond Length | ~1.22 Å |

| C(aryl)-C(carbonyl) Bond Length | Bond Length | ~1.49 Å |

| C(aryl)-Cl Bond Length | Bond Length | ~1.74 Å |

| C(carbonyl)-C(ethyl) Bond Length | Bond Length | ~1.51 Å |

| C(aryl)-C(carbonyl)-C(ethyl) | Bond Angle | ~118° |

| O=C-C(aryl)-C(aryl) | Dihedral Angle | ~25-35° |

| Data sourced from computational chemistry databases and models. nih.govambeed.com |

The predicted non-zero dihedral angle suggests that the carbonyl group is twisted out of the plane of the dichlorophenyl ring. This is a common feature in substituted acetophenones and propiophenones, representing a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion between the carbonyl oxygen and the ortho-hydrogen on the ring.

Medicinal Chemistry and Pharmacological Relevance of 3 ,4 Dichloropropiophenone Derivatives

Exploration of Derivatives as Bioactive Compounds

The modification of the 3',4'-dichloropropiophenone structure is a key strategy for developing novel compounds with potential therapeutic applications. Researchers leverage the reactive carbonyl group and the dichlorinated aromatic ring to introduce diverse functional groups, thereby creating libraries of new chemical entities for biological screening. smolecule.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to the propiophenone (B1677668) class, such as chalcones, SAR studies have revealed key insights. The type and position of substituents on the aromatic rings significantly influence their pharmacological potential. nih.gov For instance, in a series of indole (B1671886) derivatives, the presence of electron-donating groups on an appended benzyl (B1604629) ring was found to enhance antioxidant activity compared to those with electron-withdrawing substituents. bath.ac.uk

In the context of antibacterial agents, SAR studies on dihydropyrimidine (B8664642) derivatives showed that having a phenyl ring with electron-withdrawing or electron-releasing substituents at the C-4 position was a feature of the most active compounds. nih.gov Similarly, for chalcone (B49325) derivatives, the substitution pattern on the aromatic rings is a determining factor for their antibacterial efficacy. jchr.org These principles suggest that modifications to the propiophenone backbone of this compound, such as altering the length of the ethyl chain or introducing various substituents onto the dichlorophenyl ring, could systematically tune the biological activity of the resulting derivatives.

The generation of compound libraries is a fundamental step in drug discovery, enabling the high-throughput screening of molecules for biological activity. For derivatives of this compound, established synthetic methodologies are employed to create a diverse set of analogues. The Friedel-Crafts acylation is a common method for synthesizing the propiophenone core itself. smolecule.com

From this core, further reactions can be used to build a library. Condensation reactions, such as the Claisen-Schmidt condensation, are frequently used to synthesize chalcones and their derivatives from appropriate acetophenones or propiophenones, often yielding products with good efficiency. nih.govjchr.org Diversity-Oriented Synthesis (DOS) represents a more advanced strategy, aiming to produce collections of structurally diverse small molecules from a common starting material in a limited number of steps. mdpi.com Starting with building blocks like aminodimethoxyacetophenones, DOS has been used to generate libraries of natural product analogs, including flavones, chalcones, and aurones, for pharmacological investigation. mdpi.com Such strategies are directly applicable to this compound to explore a wide chemical space and identify novel bioactive derivatives.

Potential Biological Activities of this compound Derivatives

Research into the derivatives of this compound and structurally related compounds has uncovered a range of potential biological activities. smolecule.com A significant area of investigation has been their potential as antimicrobial agents.

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. jchr.org Derivatives of scaffolds similar to this compound, such as chalcones and dihydropyrimidines, have demonstrated notable antibacterial properties. nih.govjchr.org Studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Before undertaking extensive synthesis and laboratory testing, in silico methods are often used to predict the potential biological activity of new compounds. jchr.orgteknolabjournal.com Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a biological target, such as a bacterial enzyme. jchr.org This method can predict the binding affinity of a compound to its target, providing an early indication of its potential efficacy. teknolabjournal.com

For example, a study on chalcone derivatives used molecular docking to predict their antibacterial activity against the Enoyl ACP reductase enzyme, a key target in bacterial fatty acid synthesis. jchr.org The results, measured as a docking score in kcal/mol, indicated that derivatives with specific substitution patterns had a superior binding affinity compared to others. jchr.org This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, enhancing the efficiency of the drug discovery process. jchr.org

Table 1: Example of In Silico Molecular Docking Results for Chalcone Derivatives Against Enoyl ACP Reductase (PDB:1C14) This table is based on data for illustrative chalcone derivatives to demonstrate the application of in silico methods.

| Compound | Docking Score (kcal/mol) | Predicted Activity |

|---|---|---|

| 2,4,4'-Trimethoxychalcone (TMC 2) | -13.3859 | High Potential |

| 2,2',4-Trimethoxychalcone (TMC 1) | -10.6517 | Moderate Potential |

Source: Journal of Chemical Health Risks, 2024. jchr.org

Following promising in silico predictions, compounds are synthesized and their biological activity is validated through in vitro assays. jchr.org The antibacterial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. acs.org

Derivatives of related structures have been tested against a panel of pathogenic bacteria, including the Gram-negative Escherichia coli and the Gram-positive Bacillus subtilis. jchr.org For instance, in vitro testing of chalcone derivatives confirmed the in silico predictions, with the compound showing the better docking score also demonstrating greater antibacterial effectiveness against both B. subtilis and E. coli. jchr.org Similarly, studies on dihydropyrimidine derivatives identified compounds with significant inhibitory activity (MIC values of 32-64 µg/ml) against E. coli and other pathogens. nih.gov Licochalcone A, another chalcone derivative, was found to completely suppress the vegetative cell development of Bacillus subtilis at concentrations as low as 3 μg/mL. nih.gov These results underscore the potential of developing derivatives from the this compound scaffold as a novel class of antibacterial agents.

Table 2: Examples of In Vitro Antibacterial Activity (MIC) for Selected Derivative Classes This table collates illustrative data for different classes of derivatives to demonstrate in vitro validation results.

| Compound Class/Example | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyrimidine Derivatives | Escherichia coli | 32 - 64 | nih.gov |

| Licochalcone A | Bacillus subtilis | ~3 | nih.gov |

| 2,4,4'-Trimethoxychalcone | Bacillus subtilis | > Control | jchr.org |

| 2,4,4'-Trimethoxychalcone | Escherichia coli | > Control | jchr.org |

Antibacterial Activity

Mechanism of Action Studies (e.g., enzyme inhibition)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism in the development of new therapeutic agents. For instance, some propiophenone derivatives have been shown to interact with cellular pathways that regulate the cell cycle and apoptosis. These interactions can include the modulation of Bcl-2 family proteins and the activation of caspases, which are crucial for inducing programmed cell death in cancer cells.

Furthermore, structural analogs of this compound have demonstrated dual mechanisms of action, including antagonism of α4β2-nicotinic acetylcholine (B1216132) receptors (nAChR) and inhibition of dopamine (B1211576) reuptake. The specific 3',4'-dichloro substitution pattern has been found to provide a significant selectivity for α4β2-nAChR over other subtypes, which is a critical factor in avoiding potential cardiovascular side effects. smolecule.com

In the context of cancer, derivatives have been studied as inhibitors of various protein kinases, which are often dysregulated in tumor cells. tmu.edu.cn For example, some sulfonamide derivatives bearing a 3,4-dimethoxyphenyl moiety, structurally related to this compound, have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. jst.go.jp Additionally, other related compounds have shown inhibitory activity against enzymes like matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. jst.go.jp

Antioxidant Activity

The antioxidant potential of derivatives of this compound and related structures has been a subject of scientific inquiry. Phenolic compounds, in general, are recognized for their antioxidant properties, which are believed to contribute to a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. jcsp.org.pk

In vitro Assays (e.g., DPPH radical scavenging method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used in vitro method to evaluate the antioxidant activity of chemical compounds. jcsp.org.pknih.gov This method is valued for its accuracy, ease of use, and the stability of the DPPH radical. nih.gov

Studies on various derivatives have demonstrated significant antioxidant potential. For example, certain vanillic acid derivatives, which share some structural similarities with derivatives of this compound, have shown notable DPPH radical scavenging activity, in some cases comparable to the standard antioxidant butylated hydroxyanisole (BHA). jcsp.org.pk

In a study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds exhibited potent antioxidant activity. nih.gov For instance, the DPPH radical scavenging activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Similarly, another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide, surpassed the antioxidant activity of ascorbic acid by 1.35-fold. nih.gov

The table below summarizes the DPPH radical scavenging activity of selected methoxy (B1213986) chalcone derivatives, which are structurally related to propiophenones.

| Compound | DPPH IC50 (µg/mL) |

| 1 | 0.320 ± 0.002 |

| 3 | 0.542 ± 0.003 |

| BHT (Standard) | 0.032 ± 0.001 |

| Data sourced from DergiPark dergipark.org.tr |

In silico Prediction of Activity

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to predict the antioxidant activity of chemical compounds. mdpi.comkjpp.net These computational approaches can help in understanding the relationship between the chemical structure of a molecule and its biological activity, thereby guiding the design of more potent antioxidant agents. mdpi.com

Machine learning models, including Support Vector Machines (SVM) and Random Forest (RF), have been developed to predict the antioxidant capacity of compounds based on their chemical structures. kjpp.net These models can be trained on large datasets of compounds with known antioxidant activities, such as those determined by the DPPH assay, to identify key structural features that contribute to this activity. kjpp.net

For instance, the arrangement and type of functional groups on a molecule can significantly influence its antioxidant potential. Studies on flavones have shown that the presence of hydroxyl groups at specific positions on the aromatic rings is crucial for their radical scavenging properties. kjpp.net Conversely, the substitution of these hydroxyl groups with methyl groups can diminish the antioxidant activity. kjpp.net Such insights derived from in silico studies can be valuable in the rational design of novel antioxidant compounds based on the this compound scaffold.

Anticancer Potential

Preliminary research has indicated that certain derivatives of this compound exhibit potential anticancer properties. smolecule.com However, further investigation is required to fully understand their mechanisms of action and therapeutic applications. smolecule.com The anticancer activity of related compounds has been observed against various cancer cell lines, often through the induction of apoptosis and regulation of the cell cycle.

Inhibition of Cancer Cell Lines (e.g., Glioblastoma U-87)

Derivatives of this compound and related heterocyclic compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including the human glioblastoma U-87 cell line. nih.govresearchgate.net Glioblastoma is a particularly aggressive form of brain cancer, making the discovery of new effective treatments a high priority. mdpi.comnih.gov

In one study, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested for their anticancer activity against U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.govresearchgate.net Generally, the synthesized compounds displayed greater cytotoxicity against the U-87 cell line. nih.govresearchgate.net Notably, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line, reducing cell viability by up to 19.6 ± 1.5%. nih.gov In contrast, its analogs with bromine, methyl, methoxy, chlorine, and hydroxyl substituents showed significantly lower activity. nih.gov

The table below presents the percentage of cell viability reduction in the U-87 glioblastoma cell line after treatment with various synthesized compounds at a concentration of 100 µM.

| Compound | Cell Viability Reduction (%) |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 19.6 ± 1.5 |

| Analog with Bromine substituent | Lower than 19.6 |

| Analog with Methyl substituent | Lower than 19.6 |

| Analog with Methoxy substituent | Lower than 19.6 |

| Analog with Chlorine substituent | Lower than 19.6 |

| Analog with Hydroxyl substituent | Lower than 19.6 |

| Data sourced from Molecules nih.gov |

Molecular Docking Studies with Target Proteins (e.g., Hsp70, Protein Tyrosine Kinase)

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein target. nih.gov This method is instrumental in understanding the potential mechanism of action of drug candidates and in the rational design of new inhibitors.

Derivatives of this compound and related compounds have been the subject of molecular docking studies to explore their interactions with various cancer-related protein targets, including Heat Shock Protein 90 (Hsp90) and protein tyrosine kinases. jst.go.jpnih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.gov Inhibition of Hsp90 is a validated strategy in cancer therapy. Molecular docking studies have been performed to identify potential Hsp90 inhibitors among heterocyclic compounds. nih.gov These studies analyze the binding modes and interactions of the compounds within the ATP-binding pocket of Hsp90, with the goal of identifying molecules that can effectively block its function. nih.gov

Protein Tyrosine Kinases: Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and differentiation. tmu.edu.cn Dysregulation of protein tyrosine kinase activity is a common feature of many cancers. Consequently, these enzymes are important targets for anticancer drug development. medchemexpress.com Molecular docking studies have been employed to investigate the binding of various small molecules, including derivatives of this compound, to the active site of protein tyrosine kinases. jst.go.jp For example, docking studies have been used to understand the binding modes of sulfonamide derivatives as VEGFR-2 inhibitors. jst.go.jp

Chemoprevention Research

Currently, there is limited specific research available in peer-reviewed literature focusing on this compound derivatives for chemoprevention purposes. While related structures like chalcones and other ketone derivatives have been broadly investigated for anticancer properties, dedicated studies on the chemopreventive potential of compounds derived directly from this compound are not extensively documented.

Antidiabetic Activity (e.g., α-glucosidase inhibition)

Several derivatives containing the 3,4-dichlorophenyl group have demonstrated significant potential as antidiabetic agents, particularly through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.

Research has shown that 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives are effective α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values ranging from 16.05 ± 0.94 to 77.02 ± 1.12 μg/mL. eurekaselect.com Another study identified N-(3,4-dichlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,3,4-oxadiazol-2-amine as a potent inhibitor of α-glucosidase, with an IC₅₀ value of 3.05 ± 1.23 µM. nih.gov Furthermore, biscoumarin derivatives featuring a 3,4-dichlorophenyl moiety, such as 3,3′-((3,4-Dichlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), have also shown prominent inhibitory activity against α-glucosidase. acs.org While not a 3,4-dichloro derivative, studies on the closely related 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole found it to be a highly potent inhibitor, suggesting that the dichlorophenyl ring is a key feature for improved activity due to favorable interactions within the enzyme's active site. plos.orgplos.org

| Compound Class | Specific Derivative | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | N-(3,4-dichlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,3,4-oxadiazol-2-amine | α-Glucosidase | 3.05 ± 1.23 µM | nih.gov |

| Benzimidazole | 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives | α-Glucosidase | 16.05 - 77.02 µg/mL | eurekaselect.com |

| Biscoumarin | 3,3′-((3,4-Dichlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | α-Glucosidase | Potent Inhibitor | acs.org |

| 1,3,4-Oxadiazole | 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole | α-Glucosidase | 3.23 ± 0.8 μM | plos.orgplos.org |

Anti-inflammatory Effects

The 3,4-dichlorophenyl moiety is a constituent of various compounds exhibiting significant anti-inflammatory properties. A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones demonstrated noteworthy anti-inflammatory effects in a carrageenan-induced footpad edema test, with inhibition ranging from 30.6% to 57.8%. nih.gov Certain compounds within this series showed activity comparable to the reference drug indomethacin (B1671933) but with a lower incidence of gastric ulceration. nih.gov

Similarly, studies on 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles also revealed anti-inflammatory activity comparable to indomethacin in rat paw edema tests. researchgate.net Other heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have also been reported to possess anti-inflammatory effects. mdpi.com The mechanism for some of these derivatives, such as 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one, is thought to involve the modulation of key inflammatory pathways like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

| Compound Class | Activity Metric | Reference |

|---|---|---|

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | 30.6% - 57.8% inhibition in carrageenan-induced edema | nih.gov |

| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles | Activity comparable to indomethacin | researchgate.net |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid derivatives | Reported anti-inflammatory effects | mdpi.com |

| 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one | Modulates NF-κB and COX-2 pathways |

Antifungal Activity

Derivatives containing the 3,4-dichlorophenyl group have been explored for their potential as antifungal agents. For instance, heterocyclic compounds synthesized from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid displayed antifungal activity. researchgate.net In a different study, 3,4-dichloroisothiazole was used as a scaffold to develop strobilurin derivatives, leading to compounds with a broad spectrum of fungicidal activity against various plant pathogens. nih.gov Additionally, a series of 5-(3,4-dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and showed antimicrobial activity, particularly against Gram-positive bacteria, indicating a broad potential that can include antifungal action. nih.gov The mechanism of action for some related ketone derivatives, specifically fused Mannich ketones, has been linked to the induction of oxidative stress within the fungal cells. nih.gov

Antiviral Activity (e.g., HIV-1 replication inhibition)

The 3,4-dichlorophenyl scaffold is a prominent feature in several classes of potent HIV-1 inhibitors, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides were synthesized as HIV-1 reverse transcriptase inhibitors, with one derivative, compound 7f, showing high potency with an EC₅₀ value of 0.95 ± 0.33 µM. nih.gov

In another study, a 3,4-dichlorophenyl piperazine (B1678402) analog was found to be a potent inhibitor of the HIV-1 RNase H function, another key enzymatic activity of reverse transcriptase, with an IC₅₀ of 7 µM. mdpi.com Derivatives of 3-((4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-yl)oxy)-alkanoic acid have been identified as dual-acting agents that can reactivate latent HIV-1, which is a key strategy in "shock and kill" therapies. rsc.org While utilizing a 2,4-dichlorophenyl group, research on 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives also highlighted the importance of the dichlorinated phenyl ring for potent inhibition of HIV-1 replication. nih.gov

| Compound Class | Specific Derivative | Target/Activity | Potency (EC₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Thioacetanilide | Compound 7f | HIV-1 Inhibition | 0.95 ± 0.33 µM (EC₅₀) | nih.gov |

| Arylpiperazino Amide | 3,4-dichlorophenyl piperazine analog (52) | HIV-1 RNase H Inhibition | 7 µM (IC₅₀) | mdpi.com |

| N-phenylquinoline | 3-((4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-yl)oxy)-alkanoic acid derivatives | Reactivation of latent HIV-1 | Dual mechanism identified | rsc.org |

Computational Chemistry in Drug Discovery Applications

Computational chemistry, including techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, plays a pivotal role in the discovery and optimization of drug candidates derived from this compound and related structures. nih.gov These in silico methods provide insights into the molecular interactions between the compounds and their biological targets, guiding the synthesis of more potent and selective agents. researchgate.netnih.gov The use of computational tools allows for the efficient screening of virtual libraries and the prediction of the biological activity of novel derivatives before their synthesis, accelerating the drug development process. asiapharmaceutics.info

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been instrumental in understanding the activity of various 3,4-dichlorophenyl derivatives.

Antidiabetic Activity: Docking studies of α-glucosidase inhibitors have shown that the dichlorophenyl ring is crucial for activity, often fitting into the active site cavity of the enzyme and forming favorable interactions. nih.govacs.orgplos.org For example, the potent inhibition by an oxadiazole derivative with a 2,4-dichlorophenyl ring was attributed to its better interaction with the enzyme's active site. plos.orgplos.org

Anti-inflammatory Activity: Docking simulations have been used to predict the anti-inflammatory potential of various heterocyclic derivatives by modeling their interactions with the COX-2 enzyme active site. journaljpri.com These studies help in designing compounds with higher binding affinity and selectivity over the COX-1 isoform to reduce gastrointestinal side effects.

Antiviral Activity: In the context of HIV-1 inhibitors, molecular docking has been used to elucidate the binding modes of 3,4-dichlorophenyl derivatives within the non-nucleoside inhibitor binding pocket of reverse transcriptase. mdpi.com It has also helped identify key interactions for dual-acting compounds targeting other viral components like histone deacetylase (HDAC), revealing their orientation and binding interactions at the active site. rsc.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.it By identifying the physicochemical properties or structural features (molecular descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR models are powerful tools for predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates. diva-portal.org These models can be developed for various endpoints, including therapeutic activities like antibacterial jchr.org or anticancer effects, as well as for predicting toxicity. mdpi.comeuropa.eu For instance, QSAR models have been successfully employed to predict the aquatic toxicity of various organic chemicals. europa.eunih.gov

The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a mathematical model, and validating the model's predictive power. diva-portal.org The predictive ability of a QSAR model is often assessed using statistical parameters like the cross-validated R² (q²) and the predictive R² (r²_pred). nih.gov

The advent of machine learning has significantly enhanced the capabilities of QSAR modeling. unipd.itmdpi.com Machine learning algorithms, such as support vector machines, random forests, and artificial neural networks, can handle large and complex datasets and capture non-linear relationships between molecular descriptors and biological activity. unipd.ityoutube.comscielo.br These approaches have demonstrated superior predictive performance compared to traditional linear methods in many applications. unipd.it

Machine learning-based QSAR models are increasingly being used in various stages of drug discovery, from hit identification to lead optimization. youtube.comscielo.br They can be trained to predict a wide range of properties, including ADME (absorption, distribution, metabolism, and excretion) profiles and potential toxicity, which are crucial for the development of safe and effective drugs. youtube.com

Drug-Likeness and Bioavailability Predictions

For a compound to be a successful drug, it must not only have high affinity and selectivity for its target but also possess favorable pharmacokinetic properties, often referred to as "drug-likeness." These properties determine how the drug is absorbed, distributed, metabolized, and excreted by the body. In silico tools are widely used to predict these properties at an early stage of drug discovery to filter out compounds with undesirable profiles. nih.gov

A commonly used guideline for assessing drug-likeness is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. Various software tools and web servers, such as SwissADME and pkCSM, are available to predict a wide range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. dergipark.org.trijsra.net These predictions help in identifying potential liabilities, such as poor absorption or potential for toxicity, that can be addressed through chemical modifications. nih.gov

Table 2: Predicted ADMET Properties of Selected Chalcone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Lipinski Violations |

| 3 | < 500 | < 5 | < 10 | < 5 | 0 |

| 6 | < 500 | < 5 | < 10 | < 5 | 0 |

| 9 | < 500 | < 5 | < 10 | < 5 | 0 |

| 10 | < 500 | < 5 | < 10 | < 5 | 0 |

Source: Adapted from SwissADME predictions. dergipark.org.tr Compounds with zero Lipinski violations are predicted to have good drug-like properties.

In Silico Screening for Lead Compound Identification

Virtual or in silico screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. polyu.edu.hkmdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. researchgate.net

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein and involves docking a library of compounds into the binding site to identify those with the best predicted binding affinity and complementary shape. mdpi.com Ligand-based virtual screening, on the other hand, is used when the 3D structure of the target is unknown. It uses the chemical structures of known active compounds to identify other molecules in a database with similar properties. mdpi.com

Pharmacophore modeling is a powerful ligand-based approach that defines the essential 3D arrangement of functional groups required for biological activity. polyu.edu.hk This pharmacophore model can then be used as a query to search for new molecules that match these features. polyu.edu.hkmdpi.com Successful virtual screening campaigns have led to the identification of novel lead compounds for various therapeutic targets. polyu.edu.hkresearchgate.net

Advanced Research Topics and Future Directions

Development of Novel Synthetic Methodologies

The synthesis of 3',4'-Dichloropropiophenone derivatives is an area of active research, with a strong emphasis on improving efficiency, safety, and environmental sustainability. Traditional methods, such as the Friedel-Crafts alkylation, often require harsh conditions, including high temperatures and excessive amounts of catalysts, which can lead to side reactions and lower yields. patsnap.com This has prompted a shift towards more advanced and greener synthetic strategies.

Modern synthetic chemistry is increasingly adopting green principles to minimize environmental impact. In the context of propiophenone (B1677668) derivatives, this involves the use of more efficient catalysts and reaction conditions. For instance, the Claisen-Schmidt condensation, a common reaction for producing related chalcone (B49325) structures, can be optimized using catalysts like sodium hydroxide (B78521) (NaOH) under more environmentally benign conditions. jchr.org This approach aims to refine synthesis pathways to be more efficient and produce less waste compared to traditional methods that may require high temperatures and less selective catalysts. patsnap.comjchr.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. jchr.org This technique provides rapid and uniform heating, which can dramatically reduce reaction times and improve product yields. For the synthesis of chalcone and flavone (B191248) derivatives, which are structurally related to this compound, microwave irradiation has been shown to be a highly efficient and rapid production technique. jchr.orgcore.ac.uk Reactions that might take hours with conventional heating can often be completed in minutes under microwave irradiation. jchr.org For example, the synthesis of certain 2-methoxychalcone derivatives using microwave irradiation at 40 watts was completed in just 3 minutes. jchr.org This efficiency makes it an attractive option for accelerating the drug discovery process. jchr.orgnih.gov

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Heating Method | Oil bath, heating mantle | Microwave irradiation | jchr.org |

| Reaction Time | Often hours | Minutes (e.g., 3 min) | jchr.org |

| Temperature Control | Prone to inconsistencies | Precise and uniform | jchr.org |

| Efficiency | Lower | Higher yields, faster | jchr.orgcore.ac.uknih.gov |

Functionalization and Derivatization for Enhanced Bioactivity

The core structure of this compound is a scaffold that can be chemically modified, or functionalized, to create a library of new compounds with potentially improved biological activities. This strategy, known as Diversity-Oriented Synthesis (DOS), allows researchers to systematically explore how different chemical groups affect a molecule's therapeutic properties. mdpi.com

A key strategy for enhancing bioactivity is the introduction of pharmacophores—specific molecular features or functional groups responsible for a drug's pharmacological activity. The biological activity of hydrazone compounds, for example, is linked to the presence of the active azomethine (-NH-N=CH-) pharmacophore. nih.gov Other groups, such as the phthalimide (B116566) ring, can be introduced to increase the molecule's hydrophobicity, potentially improving its ability to cross biological membranes. nih.gov Even small modifications, like the addition of an acetyl group, can enhance the biological activity of a compound. nih.gov The electron-withdrawing properties of the chlorine atoms in this compound already increase its lipophilicity; further modifications with other groups, like a cyano (-CN) group, can enhance electrophilicity, which may improve how the molecule binds to target enzymes.

| Pharmacophore/Group | Potential Effect | Source(s) |

| Azomethine (-NH-N=CH-) | Confers biological activity (e.g., anticancer, antibacterial) | nih.gov |

| Phthalimide Ring | Increases hydrophobicity, aids in crossing biological membranes | nih.gov |

| Acetyl Group | Can enhance overall biological activity | nih.gov |

| Cyano (-CN) Group | Strong electron-withdrawing effect, enhances electrophilicity for enzyme binding |

Isomers are molecules that have the same chemical formula but different arrangements of atoms. These structural differences can lead to significant variations in biological activity. Research has focused on the synthesis of specific stereoisomers of this compound derivatives, such as (S)-3-chloro-1-(4-chlorophenyl)-1-propanol, to study how the spatial orientation of atoms affects efficacy. sigmaaldrich.com To predict the activity of different isomers without the need for extensive synthesis and testing, researchers employ computational techniques. diva-portal.org Methods like Holographic Quantitative Structure-Activity Relationships (HQSAR) use 2D structural fragments to create a molecular hologram, which serves as a descriptor for predicting activity. diva-portal.org This allows for a more rapid screening of potential isomeric drug candidates. diva-portal.org

Preclinical Evaluation of Promising Derivatives

Once promising derivatives of this compound are synthesized, they undergo rigorous preclinical evaluation to assess their therapeutic potential. This process involves a combination of in vitro (laboratory-based) and in silico (computer-based) studies.

Derivatives are frequently tested for their ability to inhibit specific enzymes that are targets for diseases like cancer or Alzheimer's. dergipark.org.tr For instance, chalcone derivatives have been evaluated for their inhibitory activity against lipase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). dergipark.org.tr Anticancer activity is often assessed using cell proliferation assays against a panel of human tumor cell lines, such as renal (TK 10), melanoma (UACC62), breast (MCF7), and colon (HT29) cancer cells. core.ac.ukbath.ac.uk Promising compounds from these initial screens may be sent to institutions like the National Cancer Institute (NCI) for more extensive analysis. bath.ac.uk

Alongside efficacy testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the new compounds. dergipark.org.tr These predictions help to identify candidates with good drug-like properties and low potential for toxicity, guiding the selection of which derivatives should move forward into more advanced stages of development. dergipark.org.tr

| Evaluation Type | Method/Assay | Target/Purpose | Example Cell Lines/Enzymes | Source(s) |

| Anticancer | MTS Cell Proliferation Assay | Measures cell viability after exposure to the compound. | HT29 (Colon Cancer) | bath.ac.uk |

| Anticancer | Sulforhodamine B (SRB) Assay | Quantifies cell protein to measure cytotoxicity. | TK 10 (Renal), UACC62 (Melanoma), MCF7 (Breast) | core.ac.uk |

| Enzyme Inhibition | In Vitro Enzyme Assays | Measures the compound's ability to block enzyme activity. | Lipase, AChE, BChE, Tyrosinase | dergipark.org.tr |

| Drug-Likeness | In Silico ADMET Prediction | Computer modeling to predict pharmacokinetic and toxicity profiles. | N/A | dergipark.org.tr |

In vivo Efficacy Studies

While comprehensive in vivo data for this compound is not extensively documented, preliminary research on its derivatives highlights promising avenues for therapeutic applications. Studies suggest that derivatives may possess significant antibacterial and potential anticancer properties. smolecule.com

Future research directions will likely focus on synthesizing and evaluating a broader library of this compound derivatives. A key area of interest is in neurology, where structurally related compounds have shown potential. For instance, certain 1,3-diphenylpropan-1-one derivatives, which share a core structure, have been identified as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). One such derivative demonstrated significant antinociceptive effects in an in vivo model of inflammatory pain. csic.es This suggests that derivatives of this compound could be investigated for similar analgesic or neuroprotective activities.

Further in vivo models, such as the mouse Matrigel plug assay or the zebrafish angiogenesis model, could be employed to investigate the anti-angiogenic potential of new derivatives, a pathway relevant to cancer research. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling

A critical step in the development of any potential therapeutic agent is the thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. bath.ac.uk For this compound and its analogues, this involves understanding their absorption, distribution, metabolism, and excretion (ADME) properties. csic.es

Structure-activity relationship (SAR) studies on related chemical classes, such as prenylated chalcones, have indicated that specific structural modifications can lead to superior PK/PD profiles compared to existing drugs. nih.gov Future research on this compound derivatives will necessitate a similar focus on optimizing these properties. This includes enhancing bioavailability and ensuring selective interaction with biological targets to improve efficacy. nih.gov

Preliminary in vitro ADME profiling of structurally similar α7 nAChR modulators has been conducted to assess their drug-like properties. csic.es A similar approach for this compound analogues would be a crucial future step.

Table 1: Theoretical Physicochemical Properties and ADME Parameters for a Related α7 nAChR PAM

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight (MW) | 374.4 g/mol | Influences absorption and distribution. |

| CLogP | 4.41 | Indicates lipophilicity, affecting membrane permeability. |

| Polar Surface Area (PSA) | 50.9 Ų | Relates to hydrogen bonding potential and permeability. |

Data adapted from studies on a related 1,3-diphenylpropan-1-one derivative. csic.es

Computational and Theoretical Chemistry

Computational methods are increasingly vital for accelerating the discovery process, offering insights into molecular properties and interactions before undertaking complex synthesis and testing. unipd.it

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. Methods such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly employed to optimize molecular geometry and predict reactivity. mdpi.com For instance, such calculations can determine the electron distribution, orbital energies, and the stability of different conformations, which are crucial for understanding potential biological activity. massey.ac.nz

Future studies could use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra of this compound derivatives, guiding the design of compounds with specific optical properties for applications in photochemistry or as molecular probes. massey.ac.nz

Table 2: Typical Parameters for Quantum Chemical Calculations

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Software | Gaussian | Standard for quantum chemistry calculations. mdpi.com |

| Functional | B3LYP | Provides a good balance of accuracy and computational cost for organic molecules. mdpi.commassey.ac.nz |

| Basis Set | 6-31+G(d) / 6-311++G(2d,P) | Defines the set of functions used to build molecular orbitals. mdpi.commassey.ac.nz |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties. mdpi.com |

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are inaccessible through static quantum calculations. These simulations can be used to explore the conformational landscape of this compound and its derivatives to find their minimum energy structures. core.ac.uk

A significant future application of MD simulations would be to model the interaction of this compound analogues with their putative biological targets, such as enzyme active sites or receptor binding pockets. whiterose.ac.uk By simulating the binding process, researchers can predict binding affinities and understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for the rational design of more potent and selective molecules.

Emerging Applications in Materials Science

Beyond its potential in life sciences, this compound is also being explored as a building block in materials science. Its chemical properties make it a candidate for the development of novel materials and functional coatings. smolecule.com

A particularly promising avenue is its use as a precursor in the synthesis of specialized organic materials. For example, related dichlorinated propiophenone structures, such as 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone, have been identified as precursors for liquid crystals. vulcanchem.com The specific arrangement of polar and aromatic groups in this compound could be exploited to design new liquid crystalline materials with tailored properties for use in displays and sensors. Further research into its polymerization and co-polymerization reactions could also lead to the creation of specialty polymers with enhanced thermal stability or specific optical characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3',4'-Dichloropropiophenone, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using 3,4-dichlorobenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ≥98% purity . Optimizing reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 benzene:propionyl chloride) minimizes by-products like mono-chlorinated intermediates .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ confirms substitution patterns (e.g., aromatic protons at δ 7.4–7.8 ppm, ketone carbonyl at δ 200–210 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm resolves impurities (e.g., 3'-chloro or 4'-chloro derivatives) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 203.07 (C₉H₈Cl₂O⁺) and fragment ions at m/z 168 (loss of Cl) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation .

- Storage : Store in amber glass vials at ambient temperature (20–25°C) under inert gas (N₂ or Ar) to prevent degradation .

- Waste Disposal : Segregate halogenated waste and treat via incineration with alkali scrubbers to neutralize HCl emissions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation pathways under varying environmental conditions?

- Methodological Answer : Contradictory data on hydrolysis products (e.g., 3,4-dichlorobenzoic acid vs. chlorinated acetophenones) may arise from pH-dependent reactivity. To validate pathways:

- Controlled Hydrolysis Studies : Conduct experiments at pH 2, 7, and 12, monitoring intermediates via LC-MS/MS (e.g., Q-TOF instruments) .

- Isotopic Labeling : Use deuterated water (D₂O) to track hydroxylation sites in hydrolyzed products .

Q. What strategies are effective for minimizing co-eluting impurities in HPLC analysis of pharmaceutical formulations containing this compound?

- Methodological Answer : Bupropion Hydrochloride formulations often contain impurities like 2-(tert-butylamino)-3',4'-dichloropropiophenone. To resolve these:

- Gradient Elution : Start with 50% acetonitrile, ramping to 80% over 20 minutes.

- Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to suppress peak tailing .

- Method Validation : Assess specificity, linearity (0.1–100 µg/mL), and limit of detection (LOD < 0.05 µg/mL) per ICH guidelines .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate biodegradation half-life (e.g., BioHCwin predicts >60 days) and ECOSAR for aquatic toxicity (LC₅₀ for fish: 1.2 mg/L) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity with ozone or hydroxyl radicals .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products